molecular formula C17H22N4OS B2418753 N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide CAS No. 1396856-53-3

N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide

Cat. No.: B2418753
CAS No.: 1396856-53-3
M. Wt: 330.45
InChI Key: NQBIMOOSXSMWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound and conditions. For example, they can undergo reactions with various naphthalene acid couplers to give a new series of acid dyes .

Scientific Research Applications

Antidiabetic Efficacy

One study focused on the synthesis and evaluation of novel 2-piperidinopiperidine thiadiazoles as histamine H3 receptor antagonists. Among these, a compound showed significant potential for antidiabetic efficacy in vivo, demonstrating a reduction in non-fasting glucose levels and a dose-dependent blockage of HbA1c increase in type 2 diabetic mice, indicating its potential for diabetes treatment (Ashwin U. Rao et al., 2012).

ACAT-1 Inhibition for Disease Treatment

Another study identified a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), which exhibits selectivity for ACAT-1 over ACAT-2. This compound, known for its aqueous solubility and improvement in oral absorption, is considered a clinical candidate for the treatment of diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).

Glutaminase Inhibition for Cancer Therapy

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, focusing on glutaminase inhibition, revealed that certain analogs retained potency and presented an opportunity to improve aqueous solubility. One analog demonstrated similar potency to BPTES, better solubility, and efficacy in attenuating the growth of human lymphoma B cells in vitro and in a mouse xenograft model, showing promise for cancer therapy (K. Shukla et al., 2012).

Antimicrobial and Antifungal Activity

Several studies have explored the antimicrobial and antifungal activities of derivatives of N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide, demonstrating effectiveness against various bacterial and fungal strains. This highlights the potential for these compounds to be developed into treatments for infectious diseases (B. Mokhtari & K. Pourabdollah, 2013).

Antioxidant and Antitumor Evaluation

The synthesis and evaluation of N-substituted derivatives for antioxidant and antitumor activities have been explored, with promising results indicating potential therapeutic applications in combating oxidative stress and cancer (W. Hamama et al., 2013).

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Some compounds can be harmful if swallowed, cause skin irritation, or be hazardous to the environment . Always refer to the Material Safety Data Sheet (MSDS) for detailed information on the safety and hazards of a specific compound.

Properties

IUPAC Name

N-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-13-18-19-17(23-13)14-8-10-21(11-9-14)12-16(22)20(2)15-6-4-3-5-7-15/h3-7,14H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBIMOOSXSMWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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